molecular formula C12H9N5O5 B3723298 2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol

2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol

Cat. No.: B3723298
M. Wt: 303.23 g/mol
InChI Key: MRMSITJFCDXBLY-VGOFMYFVSA-N
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Description

2,4-Dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol is an organic compound known for its complex structure and significant applications in various fields of science. This compound features a phenol group substituted with nitro groups at positions 2 and 4, and a pyridin-2-ylhydrazinylidene group at position 6. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol typically involves multi-step organic reactions. One common method includes the nitration of phenol to introduce nitro groups at the 2 and 4 positions. This is followed by the condensation reaction with pyridin-2-ylhydrazine under controlled conditions to form the hydrazinylidene linkage . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups at the phenolic hydroxyl position .

Scientific Research Applications

2,4-Dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups and hydrazinylidene linkage play crucial roles in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, potentially disrupting normal cellular functions and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol is unique due to the presence of the pyridin-2-ylhydrazinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O5/c18-12-8(7-14-15-11-3-1-2-4-13-11)5-9(16(19)20)6-10(12)17(21)22/h1-7,18H,(H,13,15)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMSITJFCDXBLY-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Reactant of Route 2
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2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Reactant of Route 3
2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Reactant of Route 4
2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Reactant of Route 5
2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Reactant of Route 6
2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol

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